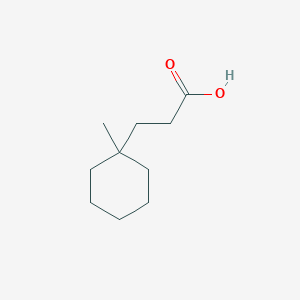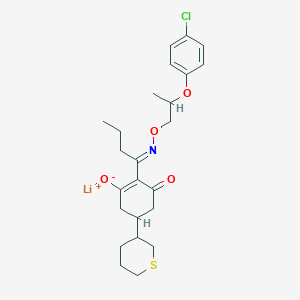
Profoxydim lithium salt
描述
Profoxydim lithium salt is a high-purity reference material primarily used in residue analysis to ensure the accuracy and reliability of analytical results. It is essential for laboratories conducting food and environmental analysis to meet regulatory requirements . This compound is also used as a herbicide in the agricultural industry to control grass weeds in various crops .
作用机制
Target of Action
Profoxydim-lithium is a complex compound that is currently under investigation . It’s known that lithium has a significant effect on enzymes that have magnesium as a co-factor .
Mode of Action
Lithium is known to exert its myriad physiological and biochemical effects by competing for macromolecular sites that are relatively specific for other cations, most especially for sodium and magnesium .
Biochemical Pathways
Lithium is known to affect intracellular signaling, especially the phosphatidylinositol (pi) system and the inhibition of the glycogen synthase kinase-3beta (gsk-3β) .
Pharmacokinetics
The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice . Lithium has an extremely narrow therapeutic window . To avoid adverse effects or, conversely, lack of drug response, it is necessary to routinely administer therapeutic drug monitoring (TDM) .
Result of Action
Lithium is known to have significant effects on incidence of neurodegeneration . It is also known to enhance the activity of Brain-Derived Neurotrophic Factor (BDNF), which has been implicated in depression, bipolar disorder, and dementia .
Action Environment
It’s known that profoxydim is a post-emergence rice herbicide . It is non-persistent in soil but can be persistent in water . It has a low mammalian toxicity and the risk of bioaccumulation is low .
生化分析
Biochemical Properties
Profoxydim-lithium interacts with various enzymes and proteins in biochemical reactions. It acts as an inhibitor of the enzyme acetyl-CoA carboxylase (EC 6.4.1.2) . By inhibiting this enzyme, Profoxydim-lithium disrupts the synthesis of fatty acids in plants, leading to the wilting and death of weeds .
Cellular Effects
The effects of Profoxydim-lithium at the cellular level are primarily related to its role as an herbicide. It inhibits the synthesis of fatty acids, a crucial component of cell membranes. This disruption in fatty acid synthesis affects various cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
Profoxydim-lithium exerts its effects at the molecular level through its interaction with the enzyme acetyl-CoA carboxylase. By inhibiting this enzyme, it prevents the conversion of acetyl-CoA to malonyl-CoA, a critical step in the biosynthesis of fatty acids . This inhibition leads to a decrease in fatty acid production, affecting the integrity of plant cell membranes and leading to the death of the plant .
Dosage Effects in Animal Models
Currently, there is limited information available on the effects of Profoxydim-lithium at different dosages in animal models. As an herbicide, its primary use is in the control of weeds in agricultural settings .
Metabolic Pathways
Profoxydim-lithium is involved in the fatty acid synthesis pathway by inhibiting the enzyme acetyl-CoA carboxylase
Subcellular Localization
Given its role as an inhibitor of the enzyme acetyl-CoA carboxylase, it may be localized in areas of the cell where fatty acid synthesis occurs .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Profoxydim lithium salt involves the reaction of Profoxydim with lithium hydroxide. The reaction typically occurs in an organic solvent such as methanol or ethanol under controlled temperature and pressure conditions. The resulting product is then purified through crystallization or other suitable methods to obtain high-purity this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced analytical techniques are employed to monitor the reaction progress and to verify the purity of the product .
化学反应分析
Types of Reactions: Profoxydim lithium salt undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .
科学研究应用
Profoxydim lithium salt has a wide range of scientific research applications, including:
相似化合物的比较
Profoxydim lithium salt belongs to the class of cyclohexanedione herbicides, which are known for their selective action against grass species. Similar compounds include:
- Clefoxydim lithium salt
- Cycloxydim
- Tepraloxydim
Uniqueness: this compound is unique due to its high purity and specific interaction with ion channels, making it a valuable reference material for analytical purposes and a potent herbicide in agricultural applications .
属性
IUPAC Name |
lithium;2-[(E)-N-[2-(4-chlorophenoxy)propoxy]-C-propylcarbonimidoyl]-3-oxo-5-(thian-3-yl)cyclohexen-1-olate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32ClNO4S.Li/c1-3-5-21(26-29-14-16(2)30-20-9-7-19(25)8-10-20)24-22(27)12-18(13-23(24)28)17-6-4-11-31-15-17;/h7-10,16-18,27H,3-6,11-15H2,1-2H3;/q;+1/p-1/b26-21+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGTYGSKTGIXOL-HCPJHKKFSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCCC(=NOCC(C)OC1=CC=C(C=C1)Cl)C2=C(CC(CC2=O)C3CCCSC3)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CCC/C(=N\OCC(C)OC1=CC=C(C=C1)Cl)/C2=C(CC(CC2=O)C3CCCSC3)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31ClLiNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
281664-76-4 | |
| Record name | 281664-76-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Bromo-2-chloro-4-[(4-fluorophenyl)amino]pyrimidine](/img/structure/B3121181.png)
![(E)-2,3-dihydro-7-methoxy-3,3-dimethylbenzo[b]oxepine-5-carbaldehyde](/img/structure/B3121187.png)
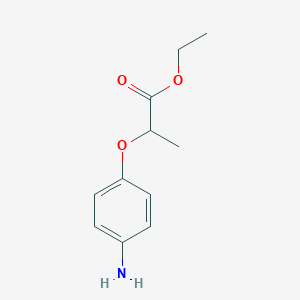

![1-Ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B3121206.png)

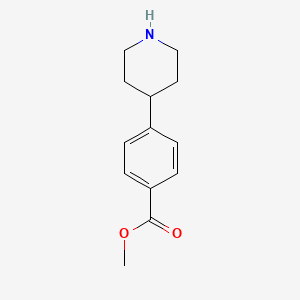

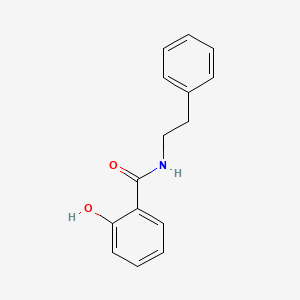

![1,3,4-trimethyl-5-{[(4-methylphenyl)sulfonyl]methyl}-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3121260.png)
